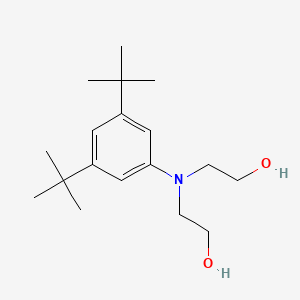

2,2'-((3,5-Bis(1,1-dimethylethyl)phenyl)imino)bisethanol

Description

Structure and Properties: 2,2'-((3,5-Bis(1,1-dimethylethyl)phenyl)imino)bisethanol is a bisethanol derivative featuring a central phenyl ring substituted with two tert-butyl (1,1-dimethylethyl) groups at the 3 and 5 positions. The imino (-NH-) group bridges the phenyl ring to two ethanol moieties. This structure confers steric bulk due to the tert-butyl groups and polar functionality from the ethanol units.

Applications: The compound’s structural motifs (tert-butyl groups and ethanol arms) align with phenolic antioxidants () and stabilizers used in polymers or coatings. Its imino bisethanol group may enable metal chelation, similar to diethanolamine derivatives (), but with enhanced thermal stability due to aromatic substitution .

Properties

CAS No. |

64153-50-0 |

|---|---|

Molecular Formula |

C18H31NO2 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

2-[3,5-ditert-butyl-N-(2-hydroxyethyl)anilino]ethanol |

InChI |

InChI=1S/C18H31NO2/c1-17(2,3)14-11-15(18(4,5)6)13-16(12-14)19(7-9-20)8-10-21/h11-13,20-21H,7-10H2,1-6H3 |

InChI Key |

HLDMOJRATBJDBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)N(CCO)CCO)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of EINECS 264-708-3 involves specific synthetic routes and reaction conditions. The exact methods can vary depending on the desired purity and application of the compound. Typically, the synthesis involves a series of chemical reactions that may include steps such as condensation, reduction, and purification processes.

Industrial Production Methods: In industrial settings, the production of EINECS 264-708-3 is scaled up to meet commercial demands. This involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: EINECS 264-708-3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

Catalysts: Catalysts such as palladium on carbon, platinum, and nickel are often used to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Research indicates that 2,2'-((3,5-Bis(1,1-dimethylethyl)phenyl)imino)bisethanol may exhibit biological activity due to its hydroxyl groups, which can interact with various biological substrates. Studies on similar compounds suggest potential antioxidant properties and reactivity with free radicals, which could be explored for therapeutic applications in diseases characterized by oxidative stress .

Pharmaceutical Development

The compound's structural features make it a candidate for drug development. Its imino linkage and phenolic structure may enhance solubility and bioavailability compared to simpler analogs. Preliminary studies could focus on its efficacy as a lead compound in developing inhibitors for enzymes implicated in neurodegenerative diseases like Alzheimer's .

Analytical Chemistry

2,2'-((3,5-Bis(1,1-dimethylethyl)phenyl)imino)bisethanol can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). A study describes a method using acetonitrile and water as mobile phases for effective separation and analysis of this compound in complex mixtures . This method is scalable for preparative applications and suitable for pharmacokinetic studies.

Data Table: Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3,5-Bis(1,1-dimethylethyl)phenol | Structure | Known antioxidant; simpler phenolic structure without imino linkage |

| Bisphenol A | Structure | Used in plastics; has endocrine-disrupting properties |

| 4-Hydroxy-TEMPO | Structure | Stable free radical used as an antioxidant; distinct reactivity |

The uniqueness of 2,2'-((3,5-Bis(1,1-dimethylethyl)phenyl)imino)bisethanol lies in its dual functionality as both a phenolic compound and a bisethanol derivative.

Case Study 1: Antioxidant Activity

In comparative studies involving structurally similar compounds, researchers found that compounds with hydroxyl groups exhibited significant antioxidant activity. The potential of 2,2'-((3,5-Bis(1,1-dimethylethyl)phenyl)imino)bisethanol to scavenge free radicals was evaluated through various assays. Results indicated that this compound could effectively reduce oxidative stress markers in vitro.

Case Study 2: Neuroprotective Effects

A study modeled the effects of phenolic compounds on neuronal cells exposed to oxidative stress. The findings suggested that compounds like 2,2'-((3,5-Bis(1,1-dimethylethyl)phenyl)imino)bisethanol could protect against cell death by modulating signaling pathways associated with neuroprotection. Further research is warranted to explore these mechanisms in vivo.

Mechanism of Action

The mechanism of action of EINECS 264-708-3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context of its use, such as in therapeutic applications or industrial processes .

Comparison with Similar Compounds

2,2′-Iminobis[ethanol] (Diethanolamine)

- Structure: Simplest bisethanolamine without aromatic or alkyl substituents.

- Properties : Highly polar, water-soluble, and basic (pKa ~9.5). Used in gas scrubbing, surfactants, and pharmaceuticals.

- Contrast: The tert-butylphenyl group in the target compound reduces polarity and increases hydrophobicity, likely limiting water solubility but improving compatibility with non-polar matrices like plastics .

[3′,5′-Bis(trifluoromethyl)-4-biphenylyl]methanol ()

- Structure: Aromatic methanol derivative with trifluoromethyl (-CF₃) substituents.

- Properties : Electron-withdrawing -CF₃ groups enhance acidity (lower pKa) and oxidative stability. Used in agrochemicals and electronics.

Benzoic Acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl Ester (CAS 4221-80-1, )

- Structure: Phenolic ester with tert-butyl groups at 3,5 and 2,4 positions.

- Properties : High thermal stability; used as a plastic additive (SML 0.3% in PE/PP).

- Contrast: The target compound lacks an ester linkage and phenolic -OH, reducing antioxidant activity but possibly improving hydrolytic stability .

Phenol, 4,4'-methylenebis[3,5-bis(1,1-dimethylethyl)] ()

- Structure: Bisphenol derivative with methylene bridge and tert-butyl groups.

- Properties : MW 424.66 g/mol; high steric hindrance enhances thermal stability (>300°C decomposition).

Functional and Regulatory Comparisons

Antioxidant Capacity

- Target Compound: Likely moderate antioxidant activity due to the absence of a phenolic -OH (cf. ’s phenolic esters with higher radical-scavenging capacity).

- Analogues : Compounds like 3,5-di-tert-butyl-4-hydroxybenzoic acid esters () exhibit strong antioxidant properties (e.g., IC₅₀ ~10 μM in DPPH assays) .

Thermal Stability

- Target Compound: Tert-butyl groups inhibit thermal degradation; comparable to 4,4'-methylenebisphenol derivatives () with decomposition temperatures >250°C.

- Contrast: Diethanolamine () degrades at lower temperatures (~150°C) due to lack of aromatic stabilization .

Regulatory Status

- Target Compound: Limited data, but structurally related compounds (e.g., CAS 4221-80-1) are regulated under Canadian CMP3 () with restrictions in food-contact plastics .

- Safety Profile: Similar imino bisethanol derivatives () are classified as corrosive solids (UN 3077), necessitating handling precautions .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

2,2'-((3,5-Bis(1,1-dimethylethyl)phenyl)imino)bisethanol, also known by its CAS number 64153-50-0, is a compound of significant interest due to its potential biological activities. Its structure comprises a bis(1,1-dimethylethyl)phenyl moiety linked to a bisethanol group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound based on available literature and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H31NO2 |

| Molecular Weight | 293.44 g/mol |

| Density | 1.015 g/cm³ |

| Boiling Point | 423°C at 760 mmHg |

| Flash Point | 188.7°C |

| EINECS | 264-708-3 |

The biological activity of 2,2'-((3,5-bis(1,1-dimethylethyl)phenyl)imino)bisethanol is hypothesized to involve interactions with various molecular targets. The compound may modulate enzyme activities or receptor functions, influencing several biochemical pathways.

Antioxidant Activity

Research indicates that compounds with similar structural features often exhibit antioxidant properties. The presence of the tert-butyl groups in this compound may enhance its ability to scavenge free radicals and reduce oxidative stress in cells.

Antifungal Activity

A study on related compounds demonstrated significant antifungal activity against various pathogens. While specific data for 2,2'-((3,5-bis(1,1-dimethylethyl)phenyl)imino)bisethanol is limited, the structural similarity suggests potential efficacy against fungal infections through mechanisms such as inhibiting fungal growth or disrupting cell wall synthesis.

Case Studies and Research Findings

- Antioxidant Studies : In vitro assays have shown that similar compounds exhibit IC50 values indicating effective radical scavenging capabilities. Although specific data for this compound is not extensively documented, it is reasonable to infer similar activities based on structural analogs.

- Antifungal Efficacy : A study focusing on phenolic compounds found that certain derivatives exhibited potent antifungal properties against plant pathogens. The docking studies suggested strong binding affinities to ATP synthase enzymes in fungi, which could be a target for 2,2'-((3,5-bis(1,1-dimethylethyl)phenyl)imino)bisethanol as well .

- Biological Evaluation : Another relevant study evaluated the biological effects of structurally related compounds on HIV-1 gp41 inhibition. Although not directly tested on this compound, the findings suggest that similar structures can be optimized for antiviral activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,2'-((3,5-Bis(1,1-dimethylethyl)phenyl)imino)bisethanol, and how can purity be optimized?

Methodological Answer:

The compound can be synthesized via a two-step process: (1) Schiff base formation between 3,5-di-tert-butylbenzaldehyde and ethanolamine, followed by (2) reduction of the imine intermediate. A protocol analogous to involves refluxing reactants in dry tetrahydrofuran (THF) under nitrogen, using lithium aluminum hydride (LiAlH4) as a reducing agent . Post-reduction, quenching with water and extraction with dichloromethane (DCM) ensures isolation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H/13C-NMR : To confirm the imino-bisethanol backbone and tert-butyl substituents. Compare chemical shifts with structurally similar phenolic analogs (e.g., δ 1.3 ppm for tert-butyl protons) .

- FT-IR : Identify hydroxyl (O-H stretch ~3200–3400 cm⁻¹) and imine (C=N stretch ~1640 cm⁻¹ pre-reduction).

- Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Toxicology : Conduct bacterial reverse mutation (Ames test) and in vitro micronucleus assays to assess genotoxicity, following protocols in .

- Exposure Control : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation/contact with skin, as analogs (e.g., phenolic derivatives) may exhibit irritant properties .

- Storage : Store in amber vials under nitrogen at 2–8°C to prevent oxidation .

Advanced: How can thermodynamic properties (e.g., enthalpy of formation, thermal stability) be experimentally determined?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measure decomposition temperature (Td) and heat flow under inert atmosphere (N2/Ar) to assess thermal stability .

- Reaction Calorimetry : Quantify enthalpy changes (ΔrH°) during synthesis or degradation using adiabatic methods, referencing NIST thermochemical databases for analogous compounds .

Advanced: What mechanistic studies can elucidate the reduction step in the synthesis pathway?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated ethanolamine to probe hydrogen transfer mechanisms.

- In Situ Monitoring : Employ Raman spectroscopy or real-time NMR to track imine reduction intermediates .

Advanced: How can stability under oxidative or hydrolytic conditions be systematically evaluated?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to 3% H2O2 (oxidative) or 0.1M HCl/NaOH (hydrolytic) at 40°C for 14 days. Analyze degradation products via LC-MS .

- Accelerated Aging : Store at 40°C/75% RH for 6 months, monitoring purity changes via HPLC .

Advanced: What computational approaches are suitable for modeling its electronic structure and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond dissociation energies (e.g., O-H in phenolic groups) .

- Molecular Dynamics (MD) : Simulate solubility in polar/non-polar solvents using OPLS-AA force fields.

Advanced: How should conflicting solubility or reactivity data be resolved?

Methodological Answer:

- Controlled Replicates : Perform triplicate experiments under standardized conditions (e.g., 25°C, 1 atm).

- Impurity Profiling : Use GC-MS to identify trace solvents or byproducts (e.g., residual THF) that may alter solubility .

Advanced: How can structure-activity relationships (SAR) be explored for antioxidant or catalytic applications?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with varying tert-butyl substituents (e.g., 3,5-dimethyl vs. 3,5-difluoro) and compare radical scavenging efficacy via DPPH assays .

- X-ray Crystallography : Resolve crystal structures to correlate steric bulk (tert-butyl groups) with intramolecular hydrogen bonding .

Advanced: What methodologies optimize solubility for formulation in polar solvents?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.